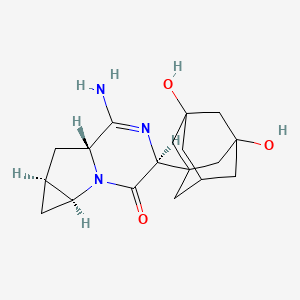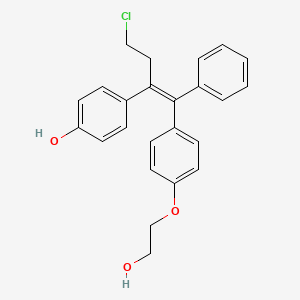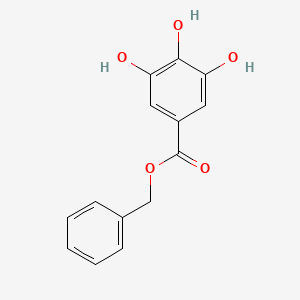
2,6-Anhydro-7,8-dideoxy-3,4,5-tris-O-(phenylmethyl)-D-glycero-D-manno-Oct-7-ynitol Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Anhydro-7,8-dideoxy-3,4,5-tris-O-(phenylmethyl)-D-glycero-D-manno-Oct-7-ynitol Acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, including multiple phenylmethyl groups and an anhydro bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Anhydro-7,8-dideoxy-3,4,5-tris-O-(phenylmethyl)-D-glycero-D-manno-Oct-7-ynitol Acetate typically involves multiple steps, starting from simpler precursor molecules. Common synthetic routes may include:
Protection of hydroxyl groups: Using benzyl chloride to protect hydroxyl groups as benzyl ethers.
Formation of the anhydro bridge: Cyclization reactions to form the anhydro bridge.
Acetylation: Introduction of the acetate group using acetic anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, including:
Batch or continuous flow reactors: To ensure consistent reaction conditions.
Purification techniques: Such as crystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
2,6-Anhydro-7,8-dideoxy-3,4,5-tris-O-(phenylmethyl)-D-glycero-D-manno-Oct-7-ynitol Acetate can undergo various chemical reactions, including:
Oxidation: Using reagents like potassium permanganate or chromium trioxide.
Reduction: Employing hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) in aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,6-Anhydro-3,4,5-tris-O-(phenylmethyl)-D-glycero-D-manno-Oct-7-ynitol: Lacks the acetate group.
2,6-Anhydro-7,8-dideoxy-3,4,5-tris-O-(methyl)-D-glycero-D-manno-Oct-7-ynitol: Has methyl groups instead of phenylmethyl groups.
Uniqueness
2,6-Anhydro-7,8-dideoxy-3,4,5-tris-O-(phenylmethyl)-D-glycero-D-manno-Oct-7-ynitol Acetate is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
220339-86-6 |
|---|---|
Molecular Formula |
C₃₁H₃₂O₆ |
Molecular Weight |
500.58 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(6,6-Dimethyl-5-bicyclo[2.2.1]heptanyl)ethanol](/img/structure/B1144721.png)
